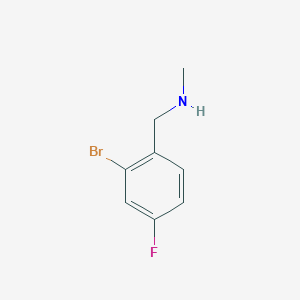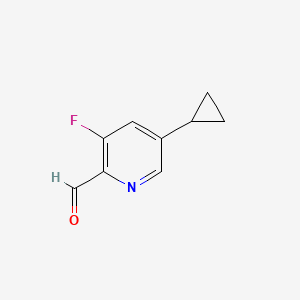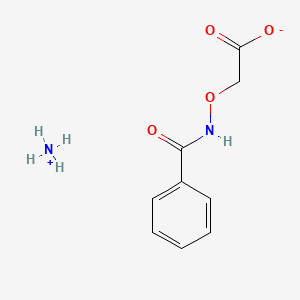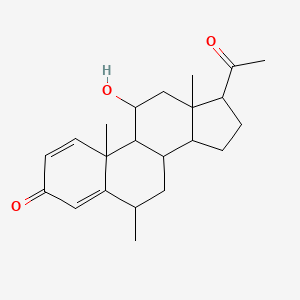
N-(2-Bromo-4-fluorobenzyl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4-fluorobenzyl)-N-methylamine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-fluorobenzyl)-N-methylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-bromotoluene.
Formation of Intermediate: The intermediate 2-fluoro-4-bromobenzyl bromide is prepared through a series of reactions including nitration, reduction, diazotization, and bromination.
Final Product: The final step involves the reaction of 2-fluoro-4-bromobenzyl bromide with methylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-4-fluorobenzyl)-N-methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with hydroxide ions yields 2-fluoro-4-hydroxybenzylamine.
Oxidation and Reduction: Oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(2-Bromo-4-fluorobenzyl)-N-methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-fluorobenzyl)-N-methylamine involves its interaction with specific molecular targets. The bromine and fluorine substituents influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzyl alcohol
- N-(2-Bromo-4-fluorobenzyl)cyclopropanamine
- 1-Bromo-4-fluorobenzene
Comparison:
- 2-Bromo-4-fluorobenzyl alcohol: Similar structure but with a hydroxyl group instead of a methylamine group. Used in different chemical reactions and applications .
- N-(2-Bromo-4-fluorobenzyl)cyclopropanamine: Contains a cyclopropane ring, leading to different chemical properties and applications.
- 1-Bromo-4-fluorobenzene: Lacks the benzylamine group, making it less reactive in certain types of reactions .
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3 |
InChI Key |
VXSGFOJODCCASN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)

![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)




![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)


![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)

